molecular formula C19H15N5O2S2 B2789787 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL CAS No. 1226459-25-1

2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL

Cat. No.: B2789787
CAS No.: 1226459-25-1
M. Wt: 409.48
InChI Key: HAFVLEFVFNHGOB-UHFFFAOYSA-N
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Description

2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple pharmaceutically relevant motifs, including a 1,2,4-oxadiazole ring and a pyrimidine scaffold, which are known to confer significant value in medicinal chemistry . The 1,2,4-oxadiazole moiety is a well-established bioisostere for carboxylic esters and amides, frequently utilized to improve metabolic stability and pharmacokinetic properties of lead compounds . The presence of a methylsulfanylphenyl substituent and a pyridinyl group further enhances the molecule's potential for molecular recognition and binding affinity with various biological targets. This compound is of high interest in drug discovery projects, particularly in the synthesis and development of novel enzyme inhibitors, receptor modulators, and chemical probes. Its complex structure makes it a valuable intermediate for constructing diverse compound libraries. Researchers can employ this reagent in hit-to-lead optimization cycles, structure-activity relationship (SAR) studies, and bioisosteric replacement strategies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S2/c1-27-14-4-2-13(3-5-14)18-23-17(26-24-18)11-28-19-21-15(10-16(25)22-19)12-6-8-20-9-7-12/h2-10H,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFVLEFVFNHGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a nitrile oxide.

    Introduction of the methylsulfanyl group: This step involves the substitution of a halogenated precursor with a thiol.

    Coupling reactions: The final assembly of the molecule involves coupling the oxadiazole intermediate with pyridine and pyrimidine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridyl and pyrimidinol rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nucleophiles, and bases.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridyl and pyrimidinol derivatives.

Scientific Research Applications

Molecular Structure and Properties

The compound features a pyrimidin-4-ol core with multiple functional groups including a methylsulfanyl group and a pyridine ring. The presence of the 1,2,4-oxadiazole moiety enhances its biological activity. Key properties include:

  • Molecular Formula : C₁₈H₁₈N₄O₂S₂
  • Molecular Weight : 398.49 g/mol
  • Structural Representation : The compound can be represented using various chemical notation systems including SMILES and InChI formats.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds containing oxadiazole rings are known for their efficacy against resistant strains like MRSA .
  • Anticancer Potential : The structural features of the compound suggest potential interactions with cancer-related targets, making it a candidate for further investigation in oncology .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Applications in Medicinal Chemistry

The diverse biological activities of this compound open avenues for its application in drug development:

  • Pharmaceutical Development : Due to its potential therapeutic effects, it can be explored as a lead compound for developing new antibiotics or anticancer agents.
  • Targeted Drug Delivery Systems : The unique structure allows for modifications that can enhance solubility and bioavailability, crucial for effective drug delivery systems.
  • Combination Therapies : Its ability to act synergistically with existing drugs could make it valuable in combination therapies for various diseases.

Agrochemical Applications

The antimicrobial properties also suggest potential use in agrochemicals:

  • Fungicides and Bactericides : The compound could be formulated into agricultural products aimed at protecting crops from bacterial and fungal infections .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • A study published in MDPI highlights the antibacterial activity of oxadiazole derivatives against several pathogens, indicating that modifications to the oxadiazole structure can significantly enhance activity .
  • Research from Science.gov discusses the synthesis of related compounds and their evaluation against resistant bacterial strains, showcasing the importance of structural diversity in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems and substituents. Below is a detailed comparison with two closely related compounds from the provided evidence:

Structural Analog 1: 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol (ID: G807-0574)

  • Molecular Formula : C₂₁H₁₆N₄O₅S
  • Molecular Weight : 436.44 g/mol
  • Key Features :
    • Replaces the pyridin-4-yl group with a 3-methoxyphenyl substituent.
    • Substitutes the 4-(methylsulfanyl)phenyl group on the oxadiazole with a benzodioxolyl moiety.
  • Implications :
    • The benzodioxole group enhances π-π stacking interactions in biological targets, while the methoxyphenyl may improve lipophilicity compared to the pyridinyl group in the target compound .

Structural Analog 2: 2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol

  • Molecular Formula : C₁₉H₁₇N₇OS
  • Molecular Weight : 391.45 g/mol
  • Key Features: Replaces the 1,2,4-oxadiazole with a tetrazolyl group. Incorporates a 4-methylphenylamino substituent instead of the oxadiazole-linked sulfanyl group.

Table 1: Comparative Molecular Data

Feature Target Compound Analog 1 (G807-0574) Analog 2
Core Structure Pyrimidin-4-ol Pyrimidin-4-ol Pyrimidin-4-ol
Heterocyclic Substituent 1,2,4-Oxadiazole 1,2,4-Oxadiazole Tetrazole
Aromatic Group Pyridin-4-yl 3-Methoxyphenyl 4-Methylphenylamino
Molecular Weight (g/mol) Not explicitly stated 436.44 391.45
Predicted pKa Not available Not available 8.30 ± 0.50

Functional Group Analysis

  • Sulfanyl Linkers : Both the target compound and Analog 1 utilize sulfanyl groups to bridge heterocyclic systems, which may facilitate redox-mediated interactions in biological systems.

Research Findings and Gaps

  • Target Compound: No direct pharmacological data is available. Computational studies (e.g., density-functional thermochemistry) could predict its reactivity and binding modes, as suggested by methodologies in .
  • Analog 1 (G807-0574) : Likely prioritized for screening due to its benzodioxole group, a common pharmacophore in CNS-targeting drugs.
  • Analog 2 : Predicted higher solubility (pKa ~8.3) compared to the target compound, which may lack ionizable groups depending on its substituents .

Biological Activity

The compound 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that contribute to its biological activity. This article explores its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
IUPAC Name This compound
CAS Number 1040657-85-9
Molecular Weight 376.4 g/mol
Molecular Formula C20H16N4O2S

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Introduction of Methylsulfanyl Group : This is done via nucleophilic substitution using methylthiol.
  • Formation of the Pyrimidinone Ring : This step involves condensation reactions with diketones or their equivalents.
  • Final Coupling : The oxadiazole and pyrimidinone intermediates are coupled to yield the final product.

While the precise mechanism of action remains to be fully elucidated, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. The oxadiazole ring may participate in hydrogen bonding or π-π stacking interactions, while the pyrimidinone moiety could function as a pharmacophore binding to active sites on target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrimidine derivatives. For instance:

  • Compounds similar to our target have shown moderate to excellent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 2 to 100 µg/mL depending on the specific structure and substituents present .

Antiviral Activity

There is emerging evidence suggesting that derivatives of oxadiazole exhibit antiviral properties as well. Research indicates that certain compounds can inhibit viral replication in cell cultures, showing promise against viruses such as HSV .

Case Studies

  • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenyl group significantly enhanced antimicrobial potency .
  • Antiviral Screening : In a study focusing on antiviral activity, a related compound demonstrated a 91% inhibition rate against HSV replication at a concentration of 50 µM, indicating strong potential as an antiviral agent .

Q & A

Q. What are the key synthetic routes for synthesizing 2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of 4-(methylsulfanyl)benzaldehyde derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring. Subsequent coupling with pyrimidine intermediates via sulfanyl linkages is achieved under reflux conditions (xylene, 25–30 hours, chloranil as a catalyst) . Intermediates are purified using recrystallization (methanol) or column chromatography . Structural confirmation employs thin-layer chromatography (TLC) for reaction monitoring and NMR (¹H/¹³C) for verifying connectivity and substituent positions .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and confirms sulfanyl bridge formation .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretching in oxadiazole at ~1600 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., solvent polarity, cell line variability, or incubation time). To address this:
  • Standardize Assay Protocols : Use common solvents (DMSO with <0.1% v/v) and validated cell lines (e.g., HepG2 for cytotoxicity) .
  • Control for Sulfanyl Oxidation : The sulfanyl group (-S-) can oxidize to sulfoxides/sulfones under ambient light, altering bioactivity. Monitor oxidation via LC-MS and store compounds under inert atmospheres .
  • Apply Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer : Key factors include:
  • Solvent Selection : Use xylene for high-temperature condensations (boiling point ~140°C) to minimize side reactions .
  • Catalyst Screening : Chloranil enhances cyclization efficiency compared to DDQ or FeCl₃ .
  • Stepwise Purification : Isolate intermediates after each step (e.g., silica gel chromatography) to avoid carryover impurities .
  • pH Control : Maintain pH 7–8 during sulfanyl coupling to prevent decomposition of thiol intermediates .

Q. How does the sulfanyl group’s reactivity influence derivatization for structure-activity relationship (SAR) studies?

  • Methodological Answer : The sulfanyl group (-S-) is pivotal for introducing diversity. Its reactivity enables:
  • Oxidation : Controlled oxidation with H₂O₂ (0–5°C, 2–4 hours) yields sulfoxides; mCPBA (50–60°C, 6–8 hours) produces sulfones .
  • Alkylation : React with alkyl halides (e.g., benzyl bromide) to generate thioether derivatives for enhanced lipophilicity .
    Table 1 : Sulfanyl Group Reactivity
Reaction TypeConditionsReagentsProducts
Oxidation0–5°C, 2–4 hrsH₂O₂ (30%)Sulfoxide
Oxidation50–60°C, 6–8 hrsmCPBASulfone
AlkylationRT, 12 hrsBenzyl bromideThioether

Q. What computational methods are effective for predicting this compound’s binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to identify key interactions (e.g., hydrogen bonds with pyrimidin-4-ol) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like molar refractivity and H-bond acceptor count to prioritize derivatives .

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